Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester
Overview
Description
Phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester is an organic compound with the molecular formula C18H17N2O2P. It is a derivative of phosphorodiamidic acid where the hydrogen atoms are replaced by phenyl groups. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester can be synthesized through the reaction of phenol, aniline, and phosphorus oxychloride. The reaction typically involves the following steps:
Reaction of Phenol and Phosphorus Oxychloride: Phenol reacts with phosphorus oxychloride to form phenyl dichlorophosphate.
Reaction with Aniline: The phenyl dichlorophosphate then reacts with aniline to form the desired phosphorodiamidic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: Phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the phenyl groups can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reaction conditions typically involve the use of solvents like dichloromethane or toluene and may require a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a phosphoramidate derivative.
Scientific Research Applications
Phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It has been investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester involves its interaction with specific molecular targets. The phenyl groups in the compound can interact with various enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phosphorodiamidic Acid, N,N’-Diphenyl-, Ethyl Ester: This compound is similar in structure but has ethyl groups instead of phenyl groups.
Diphenylphosphoryl Azide: Another related compound that undergoes similar reactions and has comparable applications.
Uniqueness: Phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester is unique due to its specific substitution pattern with phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[anilino(phenoxy)phosphoryl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N2O2P/c21-23(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHSKMZYMIEBIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367932 | |
Record name | Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18995-02-3 | |
Record name | Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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